molecular formula C6H7F3N4O B13929067 N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine CAS No. 283166-81-4

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine

Cat. No.: B13929067
CAS No.: 283166-81-4
M. Wt: 208.14 g/mol
InChI Key: AIGOOXOWJUXXMY-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine (CAS: 283166-81-4) is a pyrazole-derived compound with the molecular formula C₆H₇F₃N₄O and a molecular weight of 208.14 g/mol . Its structure features a trifluoromethyl (-CF₃) group attached to the 3-position of a pyrazole ring, which is fused to a hydroxyacetamidine moiety. However, critical physicochemical data such as density, melting/boiling points, and solubility remain unreported in available literature .

Properties

IUPAC Name

N'-hydroxy-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3N4O/c7-6(8,9)4-1-2-13(11-4)3-5(10)12-14/h1-2,14H,3H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGOOXOWJUXXMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925252-82-0
Record name [C(Z)]-N-Hydroxy-3-(trifluoromethyl)-1H-pyrazole-1-ethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925252-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the trifluoromethyl-substituted pyrazole core followed by functionalization to introduce the N-hydroxy acetamidine group.

Key steps include:

  • Formation of the 3-trifluoromethyl-pyrazole ring via cyclization reactions involving trifluoromethylhydrazine derivatives.
  • Introduction of the acetamidine moiety through amidine formation reactions.
  • Hydroxylation at the nitrogen atom to yield the N-hydroxyacetamidine functionality.

Synthesis of the 3-Trifluoromethyl-Pyrazole Core

Recent advances (2024) have demonstrated a one-pot synthesis of functionalized N-trifluoromethyl pyrazoles using di-Boc trifluoromethylhydrazine and various carbonyl compounds such as dialdehydes, diketones, and ketoesters. The process involves:

  • Reacting di-Boc trifluoromethylhydrazine with suitable carbonyl substrates under acidic conditions.
  • Use of dichloromethane (DCM) as solvent combined with a strong acid to suppress side reactions such as des-CF3 byproducts.
  • The transient intermediates formed are short-lived but can be efficiently converted to the desired N-trifluoromethyl pyrazoles in synthetically useful yields.

This method offers a streamlined approach to access diverse trifluoromethyl pyrazole derivatives, which are key intermediates for further functionalization.

N-Hydroxylation Step

The N-hydroxy functionality is introduced by hydroxylation of the amidine nitrogen. This can be achieved by:

  • Treatment of the acetamidine-substituted pyrazole with hydroxylating agents such as hydroxylamine derivatives.
  • Careful control of reaction temperature and pH to avoid decomposition or over-oxidation.
  • Purification under inert atmosphere and protection from light to maintain compound stability.

Experimental Data and Analysis

Production and Purity

According to commercial synthesis data, this compound is typically isolated as a powder with purity levels of 98–99% achievable under optimized conditions. Production capacity can reach up to 1000 grams per week in industrial settings, indicating scalability of the synthetic route.

Summary Table of Preparation Methods

Step Reagents/Conditions Notes
3-Trifluoromethyl-pyrazole formation Di-Boc trifluoromethylhydrazine + dialdehydes/diketones; DCM + strong acid One-pot synthesis; suppresses des-CF3 side products; yields diverse pyrazoles
Acetamidine introduction Pyrazole intermediate + acetamidine hydrochloride Condensation reaction; controlled conditions needed
N-Hydroxylation Hydroxylamine derivatives under mild conditions Careful pH and temperature control; light-sensitive product
Purification Chromatography or crystallization Achieves 98–99% purity; powder form
Storage Sealed container, protected from light Maintains compound integrity

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . The reactions are typically carried out at room temperature or under mild heating, with solvents such as ethanol, acetonitrile, or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine is a chemical compound featuring a trifluoromethyl group and a pyrazole ring, which enhances its lipophilicity, metabolic stability, and binding selectivity. These properties make it valuable in pharmaceutical and agrochemical applications due to its potential biological activities and ability to interact with various molecular targets.

Scientific Applications

Synthesis and Reactions
The synthesis of this compound typically involves radical trifluoromethylation processes. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various substitution reagents. The specific reaction conditions, such as solvents, temperatures, and catalysts, depend on the desired transformation.

Biological Activity
The biological activity of this compound is linked to its interaction with enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, allowing the compound to effectively inhibit or modulate target activities. This interaction can lead to various biological effects, making it a candidate for further investigation in therapeutic contexts. Studies on this compound's interactions reveal its potential as an inhibitor of certain enzymes. The mechanism of action typically involves binding to active sites of target molecules, leading to altered biochemical pathways. Such studies are crucial for understanding how this compound could be utilized therapeutically.

Structural Similarity and Enhanced Properties
this compound stands out due to its specific combination of a trifluoromethyl group with a pyrazole ring and an acetamidine moiety. This distinct structure contributes to enhanced stability, reactivity, and binding affinity compared to similar compounds, making it particularly valuable in scientific and industrial contexts.

Pyrazole Biomolecules as Cancer Therapeutics
Pyrazole biomolecules, including this compound derivatives, have shown potential as anti-inflammatory and anticancer agents . Several pyrazole derivatives have demonstrated significant cytotoxic potential against various cancer cell lines .

Inhibition of Cell Proliferation
3-(trifluoromethyl)-1H-pyrazol-1-yl]-phenyl} acetamide (OSU-03012), a PDK1 inhibitor derived from celecoxib, inhibited cell proliferation with reduced AKT phosphorylation in human thyroid cancer cell lines . OSU-03012 also inhibited PAK phosphorylation and competed with ATP binding . Overexpression of constitutively activated PAK1 partially rescued the ability of motile NPA thyroid cancer cells to migrate during OSU-03012 treatment, suggesting that inhibition of PAK may be involved in the cellular effects of OSU-03012 in these cells .

Mechanism of Action

The mechanism of action of (Z)-N’-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function . The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Structural and Molecular Differences

The compound is compared here with N-Hydroxy-2-(tetrahydro-pyran-4-yl)-acetamidine (CAS: 1251414-95-5, molecular formula: C₇H₁₄N₂O₂ , molecular weight: 158.20 g/mol ) , a structurally related hydroxyacetamidine derivative.

Key Structural Features:
Compound Core Structure Substituent Functional Groups
N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine Aromatic pyrazole ring -CF₃ at position 3 Hydroxyamidine, -CF₃, pyrazole
N-Hydroxy-2-(tetrahydro-pyran-4-yl)-acetamidine Saturated tetrahydropyran ring -CH₂-tetrahydropyran Hydroxyamidine, ether oxygen
Molecular Properties:
Property Target Compound Similar Compound
Molecular Formula C₆H₇F₃N₄O C₇H₁₄N₂O₂
Molecular Weight (g/mol) 208.14 158.20
Heteroatoms F, N, O N, O
Aromatic vs. Aliphatic Core Aromatic (pyrazole) Aliphatic (tetrahydropyran)

Implications of Structural Differences

Electronic Effects :

  • The -CF₃ group in the target compound is strongly electron-withdrawing, which may enhance metabolic stability and influence binding interactions in biological systems. In contrast, the tetrahydropyran substituent in the similar compound introduces an ether oxygen, contributing to polarity and hydrogen-bonding capacity .

The rigid pyrazole ring in the target compound may restrict rotation, favoring specific binding orientations .

Pharmacokinetic Considerations: The higher molecular weight (208 vs. However, the absence of experimental data on logP or solubility limits definitive conclusions .

Biological Activity

N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine, also known as (Z)-N'-hydroxy-2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)acetamidine, is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The presence of the trifluoromethyl group enhances its binding affinity and selectivity towards various biological targets, making it a promising candidate for drug development.

Chemical Structure and Properties

The molecular structure of this compound includes a hydroxylamine functional group and a pyrazole ring substituted with a trifluoromethyl group. This unique structure contributes to its stability and reactivity in biological systems.

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors. The trifluoromethyl group is known to improve the binding affinity, allowing the compound to effectively inhibit or modulate the activity of targeted enzymes. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities.

Enzyme Inhibition

Research indicates that this compound exhibits significant potential as an enzyme inhibitor. In particular, it has been studied for its ability to inhibit lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis. The inhibition of LPLA2 correlates with the compound's structure, suggesting that modifications can enhance its inhibitory potency against this enzyme .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. For instance, compounds with similar pyrazole structures have shown cytotoxicity against various cancer cell lines, such as MCF7 and HCT116. The IC50 values for these compounds often range in low micromolar concentrations, indicating their potential effectiveness in cancer therapy .

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF73.79Enzyme inhibition
Similar Pyrazole DerivativeHCT1161.1Cell cycle arrest

Case Studies

Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:

  • Study on Anticancer Properties : A study demonstrated that derivatives of pyrazole exhibited significant cytotoxicity against HCT116 and MCF7 cell lines with IC50 values of 1.6 µM and 3.3 µM respectively. These compounds were noted for their ability to induce cell cycle arrest at specific phases, suggesting a mechanism involving disruption of cellular proliferation pathways .
  • Inhibition Studies : Another investigation focused on the inhibition of meprin α and β metalloproteinases by pyrazole derivatives, revealing that structural modifications could enhance selectivity and potency against these targets .

Q & A

Q. What synthetic methodologies are effective for preparing N-Hydroxy-2-(3-trifluoromethyl-pyrazol-1-yl)-acetamidine?

The compound can be synthesized via hydrazone formation followed by cyclization. For example, 2-arylhydrazononitriles (e.g., 6c–6h ) are synthesized by condensing substituted hydrazines with nitriles under acidic conditions, followed by characterization via IR (C=N stretching at ~1600 cm⁻¹) and ¹H NMR (hydroxyamine protons at δ 10–12 ppm) . Trifluoromethylation of the pyrazole ring can be achieved using reagents like CF₃Cu or halogen-exchange methods, as seen in intermediates such as (3R,4R)-N-(5-(3-(tert-butoxy)-5-fluorophenyl)-1-trifluoromethyl-1H-pyrazol-3-yl) derivatives .

Q. How should researchers characterize the purity and structure of this compound?

Key methods include:

  • Melting point analysis to assess purity (e.g., derivatives in exhibit distinct melting points: 148–226°C) .
  • Elemental analysis (C, H, N) to confirm empirical formulas, with deviations <0.4% indicating high purity .
  • Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve trifluoromethyl signals (e.g., ¹⁹F NMR: δ -60 to -65 ppm for CF₃ groups) .

Q. What solvents and catalysts optimize its reactivity in heterocyclic transformations?

Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions (e.g., K₂CO₃ in DMF for S-alkylation of oxadiazole-thiols) . For cyclocondensations, acetic acid/acetic anhydride mixtures under reflux (100–120°C) promote efficient ring closure .

Advanced Research Questions

Q. How can computational docking elucidate its bioactivity against target enzymes?

Molecular docking (e.g., AutoDock Vina) can predict binding modes by aligning the trifluoromethyl-pyrazole moiety with hydrophobic enzyme pockets. For example, docking studies on similar triazole-thiazole hybrids (e.g., 9c ) revealed hydrogen bonding between the hydroxyamidine group and catalytic residues (e.g., Asp189 in trypsin-like proteases) . MD simulations (50 ns) further validate stability by calculating RMSD (<2 Å) and binding free energies (MM-PBSA) .

Q. How to resolve contradictions in spectroscopic data for structural confirmation?

  • Contradiction : Overlapping signals in ¹H NMR. Solution : Use 2D NMR (HSQC, HMBC) to assign correlations. For instance, HMBC can link the pyrazole C-3 proton (δ 7.8 ppm) to the adjacent CF₃ group .
  • Contradiction : Discrepancies in IR carbonyl stretches. Solution : Compare with DFT-calculated vibrational spectra (B3LYP/6-31G**) to distinguish amidine (C=N) vs. amide (C=O) bands .

Q. What mechanistic insights explain its reactivity in forming fused heterocycles?

The hydroxyamidine group acts as a bifunctional nucleophile. For example:

  • With β-dicarbonyls: The amidine NH attacks the carbonyl, forming pyrimidines via Knoevenagel condensation (rate-determining step: enolization, accelerated by piperidine catalysts) .
  • With imidates: Cyclization occurs via nucleophilic substitution at the imidate carbon, yielding triazines (confirmed by trapping intermediates via LC-MS) .

Q. How does the trifluoromethyl group influence its physicochemical properties?

  • Lipophilicity : CF₃ increases logP by ~0.5–1.0 units (measured via shake-flask vs. calculated ClogP) .
  • Metabolic stability : The CF₃ group reduces oxidative metabolism (t₁/₂ > 120 min in human liver microsomes vs. ~30 min for non-fluorinated analogs) .

Methodological Tables

Q. Table 1. Key Synthetic Conditions for Derivatives

StepConditionsYield (%)Reference
Hydrazone formationAcetic acid, reflux, 6 hr70–85
TrifluoromethylationCF₃I, CuI, DMF, 80°C, 12 hr60
CyclizationAc₂O, 120°C, 3 hr80–90

Q. Table 2. Analytical Parameters for Structural Confirmation

TechniqueCritical Data PointsReference
¹H NMRδ 10.2 (s, NHOH), δ 7.8 (s, pyrazole H)
¹³C NMRδ 158.9 (C=N), δ 122.1 (q, CF₃, J = 288 Hz)
HRMSm/z 318.0925 [M+H]⁺ (calc. 318.0922)

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